Fmoc-Dap(Boc)-OH

Catalog No.
S715566
CAS No.
162558-25-0
M.F
C23H26N2O6
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dap(Boc)-OH

CAS Number

162558-25-0

Product Name

Fmoc-Dap(Boc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1

InChI Key

PKAUMAVONPSDRW-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis

Boc-Dap(Fmoc)-OH is a bifunctional molecule, meaning it possesses two reactive groups:

  • Boc protecting group: This group protects the N-terminus (amino group) of a peptide during chain assembly.
  • Fmoc protecting group: This group protects the side chain of the aspartic acid residue (Dap) within the molecule.

The combination of these protecting groups allows for the selective deprotection and coupling of amino acids during peptide synthesis using the solid-phase peptide synthesis (SPPS) technique. This technique is widely used in the production of peptides for various research purposes, including:

  • Drug discovery and development: Peptides can serve as potential drug candidates due to their ability to interact with specific biological targets.
  • Development of research tools: Peptides can be used as probes to study protein-protein interactions and other cellular processes.

Synthesis of Complex Molecules

Boc-Dap(Fmoc)-OH can also be used as a building block in the synthesis of more complex molecules, such as:

  • Chelators: These molecules can bind and sequester metal ions, making them valuable for various applications, including medical imaging and environmental remediation.
  • Dendrimers: These branched, tree-like molecules have diverse applications in drug delivery, catalysis, and nanoscience.

Fmoc-Dap(Boc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-N-beta-methyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. This compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) and the t-butyloxycarbonyl (Boc). The Fmoc group is commonly used in peptide synthesis as a protective group for the amino terminus, while the Boc group protects the side chain amino group. This dual protection allows for selective reactions during peptide synthesis, making Fmoc-Dap(Boc)-OH a valuable building block in the development of peptides and peptidomimetics.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions (e.g., piperidine), exposing the amino group for further coupling reactions.
  • Coupling Reactions: The protected amino acid can undergo coupling with other amino acids or peptide fragments using standard peptide coupling reagents such as Dicyclohexylcarbodiimide or 1-Hydroxybenzotriazole.
  • Substitution Reactions: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), allowing for further functionalization or incorporation into more complex structures.

Fmoc-Dap(Boc)-OH has been noted for its potential biological activities, particularly in the context of peptide synthesis. It has been used to create peptides that exhibit specific interactions with biological targets, such as receptors and enzymes. Its structure allows for modulation of pH response due to Coulombic interactions between ionizable side chains, which can influence nucleic acid transfer and hydrogen bonding capabilities, potentially leading to reduced cytotoxicity in therapeutic applications .

The synthesis of Fmoc-Dap(Boc)-OH typically involves several steps:

  • Protection of Amino Groups: Starting from 2,3-diaminopropionic acid, the amino groups are selectively protected using Fmoc and Boc anhydrides.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Fmoc-Dap(Boc)-OH is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that may have therapeutic applications.
  • Development of Peptidomimetics: Its unique structure allows for the design of molecules that mimic peptide behavior while offering enhanced stability or bioactivity.
  • Research Studies: It is used in studies exploring peptide interactions with biological systems, particularly in understanding receptor-ligand dynamics.

Interaction studies involving Fmoc-Dap(Boc)-OH often focus on its role within larger peptide structures. Research has shown that peptides containing this compound can demonstrate specific binding affinities to biological targets, which is crucial for drug design and development. The ability to manipulate its pH response through Coulombic interactions enhances its utility in creating effective therapeutic agents .

Several compounds share structural similarities with Fmoc-Dap(Boc)-OH, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Fmoc-Lys(Boc)-OHContains lysine instead of diaminopropionic acidOften used in synthesizing longer peptides
Fmoc-Gly-OHSimple glycine derivativeServes as a minimal building block
Fmoc-Arg(Pbf)-OHContains arginine with a different protective groupKnown for its role in enhancing peptide solubility
Boc-Dap(Fmoc)-OHSimilar structure but different protection orderUseful for different synthetic strategies

These compounds illustrate the versatility of protecting groups and their impact on the reactivity and application of amino acids in peptide synthesis.

XLogP3

3.4

Sequence

X

Dates

Modify: 2023-08-15

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